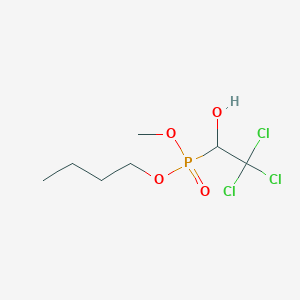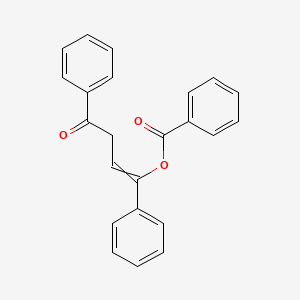
4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate typically involves the reaction of benzoic acid derivatives with 4-oxo-1,4-diphenylbut-1-en-1-yl compounds under specific conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate involves its interaction with molecular targets and pathways within cells. It may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine: Known for its use as a ligand in various chemical reactions.
2-{4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenoxy}acetic acid: Used in the synthesis of complex organic molecules.
Uniqueness
4-Oxo-1,4-diphenylbut-1-en-1-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61668-30-2 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-oxo-1,4-diphenylbut-1-enyl) benzoate |
InChI |
InChI=1S/C23H18O3/c24-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)26-23(25)20-14-8-3-9-15-20/h1-15,17H,16H2 |
InChI Key |
PGEGLWLCPCNSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC=C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)
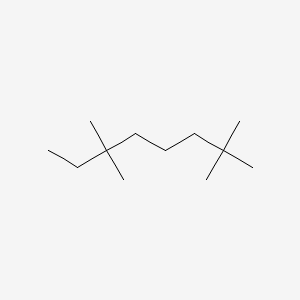
![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
![8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine](/img/structure/B14558713.png)
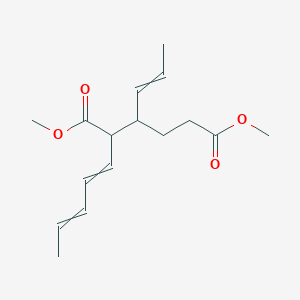
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
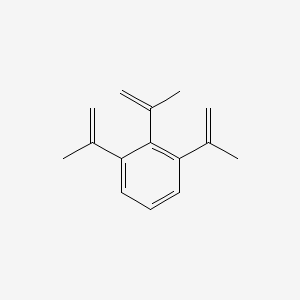
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)
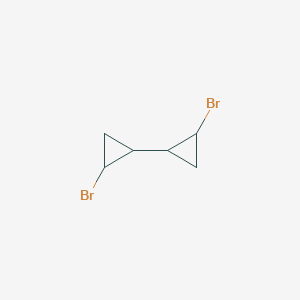
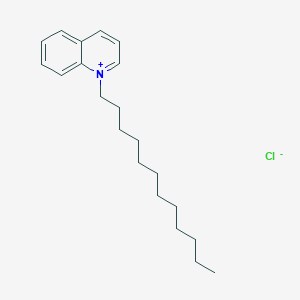
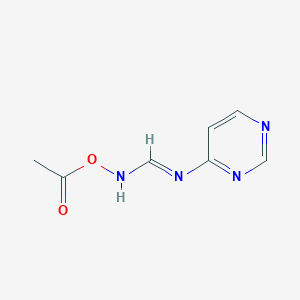
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
